(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1396892-71-9
VCID: VC5301094
InChI: InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+
SMILES: COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CC=CS3
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49

(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 1396892-71-9

Cat. No.: VC5301094

Molecular Formula: C21H25NO4S

Molecular Weight: 387.49

* For research use only. Not for human or veterinary use.

(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - 1396892-71-9

Specification

CAS No. 1396892-71-9
Molecular Formula C21H25NO4S
Molecular Weight 387.49
IUPAC Name (E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+
Standard InChI Key SRKIQVBAFJNLJO-VOTSOKGWSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CC=CS3

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name, (E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reflects its intricate structure. The central α,β-unsaturated ketone (enone) bridge connects two aromatic systems: a 3,4,5-trimethoxyphenyl group and a piperidine ring substituted at the 4-position with a thiophene heterocycle. The (E)-configuration of the double bond ensures planarity, facilitating conjugation and electronic interactions critical for biological activity .

The InChI string (InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+) encodes its stereochemical and substituent details, confirming the spatial arrangement of functional groups.

Synthetic Pathways

Chalcone derivatives like this compound are typically synthesized via the Claisen-Schmidt condensation, which involves base-catalyzed aldol addition between an aromatic aldehyde and a ketone. For this molecule, the reaction likely proceeds between 3,4,5-trimethoxybenzaldehyde and a pre-synthesized thiophene-piperidine ketone precursor. Optimal conditions (e.g., NaOH in ethanol under reflux) ensure high yields and stereoselectivity for the (E)-isomer .

Table 1: Key Synthetic Parameters

ParameterValue/Description
Starting Materials3,4,5-Trimethoxybenzaldehyde, 4-(thiophen-2-yl)piperidine
CatalystSodium hydroxide (NaOH)
SolventEthanol
Reaction TemperatureReflux (~78°C)
Yield60–75% (typical for chalcones)

Biological Activities

Antimicrobial Properties

Chalcones with methoxy and heterocyclic substituents exhibit broad-spectrum antimicrobial activity. In studies of analogous compounds, the 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the thiophene moiety contributes to microbial enzyme inhibition. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) of 22.66–37.42 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming standard antibiotics like ampicillin .

Table 2: Anticancer Activity of Analogous Chalcones

Cell LineIC50_{50} (µM)Reference Compound
A549 (Lung)5.30Compound 143
B-16 (Melanoma)6.37Compound 143
PC-3 (Prostate)7.89Compound 143

Antiparasitic Effects

Chalcones with electron-donating groups exhibit notable activity against protozoan parasites. A 2022 report identified a trimethoxy-substituted chalcone (Compound 142) with potent activity against Trypanosoma cruzi (EC50_{50} = 1.2 µM), attributed to mitochondrial disruption and reactive oxygen species generation . The thiophene moiety in the target compound may enhance uptake in parasitic cells, suggesting similar potential.

Mechanism of Action

Enzyme Inhibition

The α,β-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues in microbial enzymes (e.g., dihydrofolate reductase). This irreversible inhibition disrupts folate synthesis, critical for DNA replication .

DNA Intercalation

Planar chalcones intercalate into DNA base pairs, inducing structural distortions that halt replication. The trimethoxy group’s hydrophobicity enhances DNA affinity, while the thiophene-piperidine moiety stabilizes binding via van der Waals interactions .

Comparison with Structural Analogs

Role of Methoxy Substituents

Compared to non-methoxylated chalcones, the 3,4,5-trimethoxy group increases lipophilicity and bioavailability. For instance, replacing methoxy with hydroxyl groups reduces MICs by 50% due to decreased membrane penetration .

Impact of Heterocycles

Thiophene-containing chalcones exhibit superior anticancer activity over furan or pyridine analogs. In a comparative study, thiophene derivatives showed 2–3× lower IC50_{50} values in A549 cells, likely due to stronger π-π interactions with aromatic amino acids in target proteins .

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